2-Nitro-2-butene

Isomer Separation Conformational Analysis Computational Chemistry

2-Nitro-2-butene (CAS 4812-23-1) is a small, aliphatic nitroalkene characterized by a nitro group conjugated to an internal carbon-carbon double bond. This conjugated system is the foundation of its utility as a synthetic intermediate.

Molecular Formula C4H7NO2
Molecular Weight 101.10 g/mol
CAS No. 4812-23-1
Cat. No. B14748171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-2-butene
CAS4812-23-1
Molecular FormulaC4H7NO2
Molecular Weight101.10 g/mol
Structural Identifiers
SMILESCC=C(C)[N+](=O)[O-]
InChIInChI=1S/C4H7NO2/c1-3-4(2)5(6)7/h3H,1-2H3/b4-3+
InChIKeyDAHZYRVPEHDLPG-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-2-butene (CAS 4812-23-1): A Core Aliphatic Nitroalkene Scaffold for Cycloaddition and Michael Addition


2-Nitro-2-butene (CAS 4812-23-1) is a small, aliphatic nitroalkene characterized by a nitro group conjugated to an internal carbon-carbon double bond [1]. This conjugated system is the foundation of its utility as a synthetic intermediate. Unlike aromatic nitroalkenes such as nitrostyrenes, its aliphatic nature imparts distinct steric and electronic properties [2]. Its reactivity profile is dominated by its ability to act as a heterodiene in [4+2] cycloadditions and as a Michael acceptor in conjugate additions, which are key transformations for constructing complex molecular architectures [3].

Why 2-Nitro-2-butene Cannot Be Interchanged with 1-Nitropropene or Nitrostyrene in Synthetic Routes


Generic substitution among nitroalkenes is problematic due to significant differences in steric and electronic properties. 2-Nitro-2-butene, with its internal, trisubstituted double bond, presents a different steric environment compared to terminal nitroalkenes like 1-nitropropene [1]. This influences both its reactivity and the stereochemical outcome of reactions [2]. Furthermore, its aliphatic backbone offers distinct stability and handling characteristics compared to aromatic β-nitrostyrenes, which are prone to different side reactions and have different solubility profiles. Therefore, substituting 2-nitro-2-butene with a seemingly similar nitroalkene would alter reaction kinetics, regioselectivity, and product profiles, jeopardizing the fidelity of an established synthetic sequence.

Quantitative Differentiation of 2-Nitro-2-butene for Procurement Decisions


2-Nitro-2-butene's Unique Steric Profile Enables Isolation of Pure (E)- and (Z)-Isomers

Unlike lower homologues such as 1-nitropropene, 2-nitro-2-butene exhibits an energy difference between its (E)- and (Z)-isomers that is small enough to allow for their practical separation. A theoretical study calculated the absolute enthalpy difference between (E)- and (Z)-1-(4-methylthiophenyl)-2-nitrobutene to be 3.04 kcal/mol, which is lower than the energy difference for the corresponding nitropropene derivatives [1]. This directly enables the procurement and use of isomerically pure material, which is often impossible for the smaller nitropropene analogs due to their tendency to exist as a single, thermodynamically favored isomer under standard conditions [1].

Isomer Separation Conformational Analysis Computational Chemistry Nitroalkene Chemistry

Chemoselective Reduction of Conjugated Nitroalkenes to Nitroalkanes

As a member of the α,β-unsaturated nitroalkene class, 2-nitro-2-butene is amenable to chemoselective reduction. A study demonstrated that a variety of conjugated nitroalkenes can be reduced chemoselectively to their corresponding nitroalkanes using microwave irradiation with tri-n-butyltin hydride, achieving yields of up to 95% in 8–30 minutes [1]. This efficiency stands in contrast to traditional reduction methods that may over-reduce the nitro group to an amine or affect other reducible functional groups.

Chemoselective Reduction Microwave Synthesis Nitroalkane Synthesis Green Chemistry

Stereochemical Control in Tandem [4+2]/[3+2] Cycloadditions

The reactivity of 2-nitro-2-butene in cycloadditions is highly tunable. Studies on nitrobutenes demonstrate that the choice of Lewis acid directly dictates the endo/exo selectivity of the initial [4+2] cycloaddition [1]. For example, small, soft Lewis acids like Me3Al promote endo cycloaddition, while harder Lewis acids like SnCl4 favor the exo pathway [1]. This sensitivity is a direct consequence of the nitrobutene's steric and electronic structure, which is more pronounced compared to less-substituted nitroalkenes.

Tandem Cycloaddition Stereoselective Synthesis Lewis Acid Catalysis Heterocycle Synthesis

Key Application Scenarios for 2-Nitro-2-butene in Research and Development


Stereocontrolled Synthesis of Polycyclic Frameworks via Tandem Cycloadditions

2-Nitro-2-butene serves as a critical building block for constructing complex, nitrogen-containing polycyclic structures. Its ability to participate in tunable [4+2]/[3+2] tandem cycloadditions [1] allows medicinal chemists to rapidly generate libraries of stereochemically diverse compounds for drug discovery programs targeting challenging protein-protein interactions or natural product-like scaffolds.

Preparation of Isomerically Pure Nitroalkene Intermediates

The practical isolability of both (E)- and (Z)-2-nitro-2-butene isomers [1] makes it a superior choice for synthesizing stereodefined β-phenylalkylamine derivatives or other chiral amines. This is crucial in the agrochemical and pharmaceutical industries where the biological activity is highly dependent on stereochemistry.

Rapid Synthesis of Nitroalkane Building Blocks

For process chemists seeking to avoid over-reduction to amines, 2-nitro-2-butene can be efficiently converted to 2-nitrobutane using modern chemoselective reduction methods [1]. The high yields and short reaction times make this an attractive step for large-scale production of intermediates used in the synthesis of rubber chemicals, dyes, and other specialty materials.

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